molecular formula C20H20N4O2 B12231664 5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12231664
M. Wt: 348.4 g/mol
InChI Key: NJQSZHLCMZKRJW-UHFFFAOYSA-N
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Description

5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with a unique structure that combines a pyrimidine ring, a phenyl group, and an octahydropyrrolo[3,4-c]pyrrole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the cyclobutyl group. The phenyl group is then attached through a series of coupling reactions. The final step involves the formation of the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Cyclobutylpyrimidin-4-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(6-cyclobutylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C20H20N4O2/c25-19-15-10-23(18-9-17(21-12-22-18)13-5-4-6-13)11-16(15)20(26)24(19)14-7-2-1-3-8-14/h1-3,7-9,12-13,15-16H,4-6,10-11H2

InChI Key

NJQSZHLCMZKRJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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